molecular formula C26H29ClN4O2S B14123398 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14123398
M. Wt: 497.1 g/mol
InChI Key: XMXOAGVFJWYQPD-UHFFFAOYSA-N
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Description

The compound “7-{[1,4’-bipiperidine]-1’-carbonyl}-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one” is a complex organic molecule that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-{[1,4’-bipiperidine]-1’-carbonyl}-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one” typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced via thiolation reactions, often using thiourea or similar reagents.

    Attachment of the Bipiperidine Moiety: The bipiperidine moiety is attached through amide bond formation, typically using coupling reagents such as carbodiimides.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct placement of the chlorophenyl and bipiperidine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific biological targets could make it useful in treating various diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial processes.

Mechanism of Action

The mechanism of action of “7-{[1,4’-bipiperidine]-1’-carbonyl}-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one” is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions may involve binding to active sites or allosteric sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4-one.

    Bipiperidine Derivatives: Compounds featuring bipiperidine moieties, such as 1,4’-bipiperidine-1’-carboxamide.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups, such as 4-chlorobenzylamine.

Uniqueness

The uniqueness of “7-{[1,4’-bipiperidine]-1’-carbonyl}-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one” lies in its combination of structural features. The presence of the quinazolinone core, bipiperidine moiety, and chlorophenyl group in a single molecule provides a unique scaffold for chemical and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H29ClN4O2S

Molecular Weight

497.1 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H29ClN4O2S/c27-20-7-4-18(5-8-20)17-31-25(33)22-9-6-19(16-23(22)28-26(31)34)24(32)30-14-10-21(11-15-30)29-12-2-1-3-13-29/h4-9,16,21H,1-3,10-15,17H2,(H,28,34)

InChI Key

XMXOAGVFJWYQPD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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